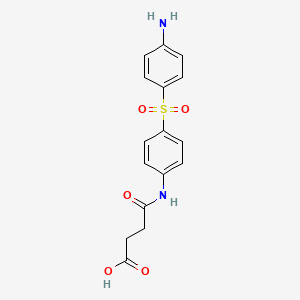

Succisulfone

Description

This compound is a sulfonamide antibiotic used in the treatment of leprosy.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(4-aminophenyl)sulfonylanilino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S/c17-11-1-5-13(6-2-11)24(22,23)14-7-3-12(4-8-14)18-15(19)9-10-16(20)21/h1-8H,9-10,17H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJQUUOBVOKLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00863657 | |

| Record name | 4-[4-(4-Aminobenzene-1-sulfonyl)anilino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5934-14-5 | |

| Record name | Succisulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succisulfone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-(4-Aminobenzene-1-sulfonyl)anilino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00863657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(4-aminophenyl)sulphonyl]phenyl]amino]-4-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.167 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SUCCISULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z4EEC962O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Succisulfone and its Presumed Mechanism of Action in Mycobacterium leprae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succisulfone, a sulfone drug, is presumed to exert its therapeutic effect against Mycobacterium leprae, the causative agent of leprosy, through a mechanism of action analogous to that of its parent compound, dapsone. This technical guide delineates the core mechanism, focusing on the inhibition of the folate biosynthesis pathway, a critical metabolic route for the bacterium. While specific quantitative data and detailed experimental protocols for this compound are scarce in contemporary literature, this document extrapolates from the extensive research on dapsone to provide a comprehensive overview for researchers and drug development professionals. The guide includes a detailed examination of the target enzyme, dihydropteroate synthase (DHPS), a summary of relevant quantitative data for dapsone, and outlines of key experimental methodologies. Visual diagrams generated using Graphviz are provided to illustrate the signaling pathway and experimental workflows.

Introduction

Leprosy, a chronic infectious disease caused by Mycobacterium leprae, continues to be a public health concern in several parts of the world. For decades, sulfone drugs have been a cornerstone of multi-drug therapy (MDT) for leprosy. While dapsone (4,4'-diaminodiphenyl sulfone) is the most well-studied and widely used sulfone, other derivatives, including this compound, have also been utilized. This compound is a disubstituted derivative of dapsone. It is highly probable that this compound acts as a prodrug, being metabolized in the body to release the active dapsone molecule. Therefore, understanding the mechanism of action of dapsone is crucial to inferring that of this compound.

The primary mode of action of sulfones against M. leprae is the inhibition of folic acid synthesis.[1][2] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[3] This metabolic pathway is therefore an excellent target for selective antimicrobial therapy.

The Folate Biosynthesis Pathway in Mycobacterium leprae

M. leprae, like many other bacteria, relies on the folate pathway for the synthesis of essential precursors for DNA, RNA, and protein synthesis. The key enzyme in this pathway is dihydropteroate synthase (DHPS), which is encoded by the folP1 gene.[4][5] DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate. This is a critical step in the biosynthesis of dihydrofolic acid, which is subsequently reduced to tetrahydrofolic acid, a vital cofactor in one-carbon transfer reactions.

Mechanism of Action of Sulfones

Sulfones, including dapsone and presumably this compound (after conversion to dapsone), are structural analogs of PABA.[3] This structural similarity allows them to act as competitive inhibitors of DHPS.[2] By binding to the PABA-binding site on the DHPS enzyme, sulfones prevent the normal substrate from binding, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid.[6] The depletion of folic acid ultimately inhibits bacterial growth, making sulfones bacteriostatic agents.[2]

Quantitative Data

Due to the inability to culture M. leprae in vitro, obtaining quantitative data such as Minimum Inhibitory Concentrations (MIC) and 50% inhibitory concentrations (IC50) is challenging.[7] Most available data pertains to dapsone and is derived from studies using the mouse footpad model or recombinant enzyme assays.

| Drug | Parameter | Value | Method | Reference |

| Dapsone | MIC | ~3 ng/mL | Mouse footpad model | [8] |

| Dapsone | IC50 (DHPS activity) | 0.06 µg/mL | Recombinant E. coli expressing M. leprae DHPS | [4][5] |

| Dapsone | MIC (recombinant E. coli) | 1 µg/mL | Recombinant E. coli expressing M. leprae DHPS | [4] |

Resistance Mechanisms

Resistance of M. leprae to sulfones is primarily associated with mutations in the folP1 gene, which encodes DHPS.[9] These point mutations, most commonly at codons 53 and 55, alter the structure of the enzyme's active site, reducing its affinity for dapsone while still allowing it to bind PABA, albeit sometimes with reduced efficiency.[10]

Experimental Protocols

Mouse Footpad Model for In Vivo Drug Susceptibility Testing

This model remains a crucial tool for assessing the viability and drug susceptibility of M. leprae.[11][12]

Protocol Outline:

-

Inoculum Preparation: M. leprae are harvested from an infected animal or human biopsy and suspended in a suitable medium. The concentration of bacilli is standardized.

-

Inoculation: A small volume (typically 0.03 mL) of the bacterial suspension containing a known number of bacilli (e.g., 1 x 104) is injected into the hind footpads of mice (e.g., Swiss albino or nude mice).[1]

-

Drug Administration: The drug to be tested (e.g., this compound) is incorporated into the mouse chow at various concentrations. Treatment can be initiated at the time of infection or after the infection has been established.

-

Monitoring: The multiplication of M. leprae in the footpads is monitored over several months (typically 6-12 months) by harvesting the footpads of a subset of mice at regular intervals and counting the number of acid-fast bacilli.[13]

-

Endpoint Analysis: The number of bacilli in treated mice is compared to that in untreated control mice. A significant reduction in the bacterial count in the treated group indicates drug efficacy.

Dihydropteroate Synthase (DHPS) Enzyme Assay

This in vitro assay is used to directly measure the inhibitory effect of a compound on the DHPS enzyme.

Protocol Outline (based on recombinant systems):

-

Cloning and Expression: The folP1 gene from M. leprae is cloned into an expression vector and transformed into a suitable host, such as an E. coli strain with a knockout of its own folP gene.[4] The expression of M. leprae DHPS is induced.

-

Cell Lysate Preparation: The bacterial cells expressing the recombinant DHPS are harvested and lysed to release the enzyme.

-

Enzyme Reaction: The cell lysate containing DHPS is incubated with the substrates, PABA (often radiolabeled, e.g., with 14C) and DHPP, in a suitable buffer. The reaction is carried out in the presence of various concentrations of the inhibitor (e.g., this compound).[4]

-

Quantification: The amount of radiolabeled dihydropteroate produced is quantified, typically by thin-layer chromatography followed by scintillation counting.

-

Data Analysis: The percentage of enzyme inhibition at each drug concentration is calculated, and the IC50 value is determined.

Conclusion

The mechanism of action of this compound in Mycobacterium leprae is inferred to be identical to that of dapsone, involving the competitive inhibition of dihydropteroate synthase and the subsequent disruption of the essential folate biosynthesis pathway. While direct experimental evidence and quantitative data for this compound are limited, the extensive body of research on dapsone provides a robust framework for understanding its activity. Further research is warranted to elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound and to confirm its bioactivation to dapsone in the context of leprosy treatment. The experimental protocols outlined in this guide provide a basis for future investigations into the efficacy of this compound and other novel anti-leprosy agents.

References

- 1. universe84a.com [universe84a.com]

- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. internationaltextbookofleprosy.org [internationaltextbookofleprosy.org]

- 8. Susceptibility of Mycobacterium leprae to Dapsone as a Determinant of Patient Response to Acedapsone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diaminodiphenylsulfone resistance of Mycobacterium leprae due to mutations in the dihydropteroate synthase gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mouse foot-pad technique for cultivation of Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ila.ilsl.br [ila.ilsl.br]

The Dawn of a New Era in Leprosy Treatment: A Technical Guide to the Historical Development of Succisulfone and Early Sulfone Drugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical development of Succisulfone and its progenitors, the sulfone class of drugs, which marked a pivotal turning point in the therapeutic landscape of leprosy. Prior to the 1940s, treatment for this chronic infectious disease, caused by Mycobacterium leprae, was largely ineffective. The introduction of sulfone drugs heralded the beginning of modern chemotherapy for leprosy, transitioning from palliative care to curative treatment. This document outlines the scientific journey, from initial discoveries to the establishment of sulfone-based therapies, with a specific focus on the available technical details of this compound.

From Chaulmoogra Oil to Chemical Synthesis: The Pre-Sulfone Era

For centuries, the primary treatment for leprosy was based on preparations of chaulmoogra oil, which was administered both topically and orally. However, its efficacy was questionable, and its use was associated with significant side effects, making long-term treatment challenging. The quest for a more effective and tolerable treatment led researchers to explore synthetic compounds, spurred by the successes of sulfonamides in treating bacterial infections in the 1930s.

The Advent of Sulfones: A Breakthrough in Leprosy Chemotherapy

The history of sulfone therapy for leprosy began with the investigation of various derivatives of 4,4'-diaminodiphenyl sulfone (Dapsone). While Dapsone itself was synthesized in 1908, its potential as an antibacterial agent was not explored until much later.[1]

Promin: The Forerunner

The first sulfone to show promise in treating leprosy was Promin (sodium glucosulfone), a derivative of Dapsone.[2][3] In 1941, Dr. Guy Faget and his colleagues at the National Leprosarium in Carville, Louisiana, initiated clinical trials with Promin.[4][5] The results, published in 1943, demonstrated a significant improvement in the condition of patients with lepromatous leprosy, marking a major breakthrough in the treatment of the disease.[1]

Dapsone: The Parent Sulfone

Following the success of Promin, which is metabolized to Dapsone in the body, researchers turned their attention to the parent compound.[3] Dapsone was found to be effective when administered orally and was less toxic than initially feared when given in appropriate doses.[4] By the late 1940s, Dapsone had become the cornerstone of leprosy treatment worldwide.[4][6]

This compound: An Early Derivative in the Sulfone Family

This compound emerged during this period of intense research into sulfone derivatives. It is chemically known as 4-[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-4-oxobutanoic acid.

Chemical and Physical Properties

The available data on this compound's chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Registry Number | 5934-14-5 |

| Molecular Formula | C16H16N2O5S[7][8] |

| Molecular Weight | 348.37 g/mol |

| Appearance | Crystals |

| Melting Point | 157°C |

| Solubility | Soluble in ammonia |

| Synonyms | 4¢-sulfanilylsuccinanilic acid; 4-amino-4¢-(b-carboxypropionylamino)phenylsulfonylbenzene; Exosulfonyl |

Synthesis of this compound

Mechanism of Action of Sulfones

The leprostatic action of sulfones, including this compound, is primarily attributed to their ability to interfere with the synthesis of folic acid in Mycobacterium leprae.[6]

Inhibition of Dihydropteroate Synthase

Sulfones are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfones block the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and, subsequently, tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA. The disruption of this pathway ultimately inhibits the growth and replication of M. leprae.

Clinical Development and Use

While this compound was developed as a leprostatic agent, the historical record of its clinical use is sparse compared to that of Dapsone. It is likely that this compound, along with other early sulfone derivatives, was part of the broad effort to find less toxic and more effective alternatives to Promin and Dapsone. However, Dapsone's oral bioavailability and established efficacy led to its widespread adoption as the monotherapy of choice for leprosy for several decades.

Unfortunately, specific quantitative data from clinical trials of this compound, such as patient numbers, dosages, and efficacy rates, are not well-documented in currently accessible scientific literature. The focus of leprosy treatment research eventually shifted from developing new sulfone monotherapies to addressing Dapsone resistance, which led to the development of multidrug therapy (MDT) in the 1980s.[6][9]

The standard MDT regimens recommended by the World Health Organization (WHO) for leprosy typically include Dapsone, Rifampicin, and Clofazimine.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not available in the contemporary literature. However, the general methodologies for testing anti-leprosy drugs during that era can be outlined.

In Vitro Studies

Early in vitro studies were challenging due to the inability to culture M. leprae in artificial media. Research relied on indirect methods to assess bacterial viability.

In Vivo Studies: The Mouse Footpad Model

A significant advancement in the preclinical evaluation of anti-leprosy drugs was the development of the mouse footpad model by Dr. Charles Shepard in the 1960s. This model allowed for the limited replication of M. leprae in the footpads of mice, providing a means to assess the in vivo efficacy of drugs.

A typical experimental workflow would involve:

-

Inoculation: Injecting a standardized suspension of M. leprae into the footpads of mice.

-

Treatment: Administering the test compound (e.g., this compound) to the mice at various dosages and schedules.

-

Harvesting: At different time points, harvesting the footpad tissue.

-

Bacterial Count: Enumerating the acid-fast bacilli in the harvested tissue to determine the extent of bacterial growth or killing compared to untreated controls.

Conclusion: The Legacy of Early Sulfone Research

This compound represents an important step in the historical journey of leprosy chemotherapy. Although it did not become a mainstay of treatment like its parent compound, Dapsone, its development reflects the intensive scientific effort in the mid-20th century to combat this devastating disease. The pioneering work on this compound and other early sulfones laid the foundation for the eventual control of leprosy through effective multidrug therapy. The principles of competitive enzymatic inhibition established with these early compounds remain a cornerstone of antimicrobial drug development today. Further archival research may yet uncover more detailed quantitative and experimental data on this compound, offering a more complete picture of its role in the history of medicine.

References

- 1. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Promin - Wikipedia [en.wikipedia.org]

- 4. ila.ilsl.br [ila.ilsl.br]

- 5. Leprosy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Leprosy: current situation, clinical and laboratory aspects, treatment history and perspective of the uniform multidrug therapy for all patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. PubChemLite - this compound (C16H16N2O5S) [pubchemlite.lcsb.uni.lu]

- 9. History of chemotherapy of leprosy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Diaminodiphenyl Sulfone (Dapsone)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Succisulfone" did not yield specific in vitro antibacterial data. This guide focuses on the closely related and well-documented compound, 4,4'-diaminodiphenyl sulfone (Dapsone), a key member of the sulfone class of antibiotics.

Executive Summary

Dapsone, a synthetic sulfone, has a long-standing history in the treatment of specific bacterial infections, most notably leprosy. Its mechanism of action, centered on the inhibition of folate synthesis, confers a bacteriostatic effect against a range of susceptible microorganisms. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of Dapsone, presenting quantitative data on its activity against various bacterial pathogens. Detailed experimental protocols for determining antimicrobial susceptibility are provided, alongside a visual representation of the targeted metabolic pathway to facilitate a deeper understanding of its molecular mechanism.

In Vitro Antibacterial Activity of Dapsone

The antibacterial activity of Dapsone is primarily directed against specific bacteria, with a notable efficacy against Mycobacterium leprae. Its broader spectrum activity has been evaluated against a variety of common Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies.

Quantitative Susceptibility Data

The CANWARD study provides a large-scale assessment of Dapsone's in vitro activity against a collection of clinical isolates. The results, obtained using the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method, are presented below.

Table 1: In Vitro Activity of Dapsone Against Gram-Positive Pathogens

| Organism (No. of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MSSA & MRSA) | 128 | 256 | 16 - >512 |

| Staphylococcus epidermidis | 128 | 256 | 32 - >512 |

| Streptococcus agalactiae | 32 | 256 | 4 - >512 |

| Streptococcus pyogenes (29) | 32 | 512 | 4 - 64 |

| Enterococcus faecalis | 256 | 512 | 8 - >512 |

Table 2: In Vitro Activity of Dapsone Against Gram-Negative Pathogens

| Organism (No. of Strains) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli (100) | 512 | >512 | 128 - >512 |

| Klebsiella pneumoniae (300) | 512 | >512 | 256 - >512 |

| Enterobacter cloacae (30) | 512 | >512 | 256 - >512 |

| Proteus mirabilis (30) | 512 | >512 | 256 - >512 |

| Pseudomonas aeruginosa (50) | >512 | >512 | 128 - >512 |

| Stenotrophomonas maltophilia (10) | 16 | 64 | 8 - 64 |

Table 3: In Vitro Activity of Dapsone Against Other Clinically Relevant Bacteria

| Organism | MIC Value(s) | Reference(s) |

| Propionibacterium acnes | MIC Range = 4 to 16 µg/mL; MIC90 = 8 µg/mL | |

| Mycobacterium leprae | ~3 ng/mL (estimated from in vivo mouse models) |

Mechanism of Action: Inhibition of Folate Synthesis

Dapsone's antibacterial effect is achieved through the competitive inhibition of a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the production of nucleotides, which are the building blocks of DNA and RNA.

Targeted Signaling Pathway

Dapsone acts as a competitive inhibitor of dihydropteroate synthase (DHPS). It mimics the natural substrate of this enzyme, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Dapsone relies on standardized antimicrobial susceptibility testing methods. The most commonly cited method is the broth microdilution assay, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (CLSI Guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

4.1.1 Materials

-

Dapsone powder (analytical grade)

-

Appropriate solvent for Dapsone (e.g., ethanol or dilute HCl)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

For fastidious organisms, supplements such as lysed horse blood may be required.

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection aid

4.1.2 Procedure

-

Preparation of Dapsone Stock Solution: A high-concentration stock solution of Dapsone is prepared by dissolving the powder in a suitable solvent. Subsequent dilutions are made in CAMHB.

-

Serial Dilutions: Two-fold serial dilutions of Dapsone are prepared in the wells of a 96-well microtiter plate using CAMHB. This creates a gradient of decreasing Dapsone concentrations across the plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is determined as the lowest concentration of Dapsone that completely inhibits visible growth of the bacterium. This can be assessed visually or with a microplate reader.

Conclusion

This technical guide has synthesized the available in vitro data on the antibacterial spectrum of Dapsone. The quantitative data clearly demonstrates that Dapsone exhibits moderate activity against certain Gram-positive cocci and has limited activity against most Gram-negative bacilli, with the exception of Stenotrophomonas maltophilia. Its high potency against Mycobacterium leprae remains its most significant antibacterial application. The provided experimental protocols and the visualization of its mechanism of action offer a robust resource for researchers and drug development professionals working with sulfone antibiotics. Further research could explore potential synergies of Dapsone with other antimicrobial agents to expand its clinical utility.

Pharmacokinetic Profile of Succisulfone in Animal Models: A Technical Guide

Introduction to Succisulfone and its Active Metabolite, Dapsone

This compound was developed as a more soluble derivative of Dapsone for therapeutic use, particularly in the treatment of leprosy.[1][2][4] The core hypothesis is that after administration, this compound undergoes metabolic conversion to release Dapsone, which then exerts its bacteriostatic and anti-inflammatory effects.[5][6] Dapsone acts by inhibiting the synthesis of dihydrofolic acid in susceptible microorganisms, a mechanism similar to that of sulfonamides.[6]

Pharmacokinetic Profile of Dapsone in Animal Models

The pharmacokinetic profile of Dapsone has been characterized in several animal models, primarily in rodents such as rats and mice. These studies provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) of the active form of this compound.

Absorption

Dapsone is readily absorbed following oral administration in animal models, with peak plasma concentrations generally reached within a few hours.[6][7] The bioavailability of oral Dapsone has been reported to be high.[7]

Distribution

Following absorption, Dapsone is distributed throughout the body. It exhibits protein binding of 70-90%.

Metabolism

Dapsone is extensively metabolized in the liver.[6][8] The primary metabolic pathways are N-acetylation, catalyzed by N-acetyltransferase, and N-hydroxylation, mediated by cytochrome P-450 enzymes.[6][8] These metabolic processes result in the formation of monoacetyldapsone (MADDS) and dapsone hydroxylamine (DDS-NOH), respectively.[6] There is an equilibrium between acetylation and deacetylation.[6]

Excretion

The metabolites of Dapsone, along with the parent drug, are primarily excreted in the urine.[8]

Quantitative Pharmacokinetic Data for Dapsone in Animal Models

The following tables summarize key pharmacokinetic parameters of Dapsone observed in animal studies.

Table 1: Pharmacokinetic Parameters of Dapsone in Rats

| Parameter | Intravenous (12 mg/kg) | Oral (12 mg/kg) | Dermal (12 mg/kg) | Dermal (60 mg/kg) |

| Cmax | - | 4890 ng/mL | 1.62 - 5.56 ng/mL | 12.8 ng/mL |

| Tmax | - | 1 hour | 6 - 8 hours | 6 - 8 hours |

| Bioavailability | 100% | 78% | <1% | <1% |

| Elimination Half-life (t1/2) | Similar to oral | Similar to i.v. | - | - |

| Data sourced from a study in Sprague-Dawley rats.[7] |

Table 2: Elimination Half-life of Dapsone in Rodents

| Animal Model | Elimination Half-life (t1/2) |

| Rodents (general) | 7.7 to 20 hours |

| Data from a comparative metabolism study.[8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are generalized methodologies based on typical pharmacokinetic experiments in animal models.

Animal Models and Housing

Studies on Dapsone have utilized rodent models such as Sprague-Dawley rats.[7] Animals are typically housed under controlled conditions of temperature, humidity, and light-dark cycles, with ad libitum access to food and water, unless otherwise specified by the study design.

Drug Administration

-

Oral (p.o.): Dapsone is administered via oral gavage, often as a solution or suspension in a suitable vehicle.

-

Intravenous (i.v.): The drug is administered as a sterile solution through a cannulated vein, such as the tail vein in rats.[7]

-

Dermal: A specified dose of Dapsone, often formulated in a gel, is applied to a shaved area of the skin.[7]

Sample Collection

Blood samples are collected at predetermined time points post-administration.[7] This is often achieved through cannulation of a blood vessel (e.g., jugular vein) or via sparse sampling from sites like the tail vein.[7] Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.

Bioanalytical Method

Plasma concentrations of Dapsone and its metabolites are typically determined using a validated high-performance liquid chromatography (HPLC) method, often coupled with mass spectrometry (LC-MS/MS) for high sensitivity and specificity.[7][8]

Visualizations

Metabolic Pathway of Dapsone

Caption: Metabolic pathway of this compound to Dapsone and its major metabolites.

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical experimental workflow for an animal pharmacokinetic study.

Conclusion

While direct pharmacokinetic data for this compound is scarce, its role as a prodrug of Dapsone allows for a comprehensive understanding of its pharmacokinetic profile through the extensive studies conducted on Dapsone in various animal models. The data indicates that upon conversion, Dapsone is well-absorbed orally and undergoes significant hepatic metabolism before being excreted. The provided experimental protocols and workflows offer a foundational understanding for designing future studies on this compound or related sulfone compounds.

References

- 1. Sulfoxone - Wikipedia [en.wikipedia.org]

- 2. Aldesulfone Sodium | CAS#:144-75-2 | Chemsrc [chemsrc.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ila.ilsl.br [ila.ilsl.br]

- 5. Leprosy: current situation, clinical and laboratory aspects, treatment history and perspective of the uniform multidrug therapy for all patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of Exosulfonyl (Succisulfone): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exosulfonyl, known chemically as Succisulfone or 4'-sulfanilylsuccinanilic acid, is a sulfonamide derivative that emerged from early 20th-century research into antibacterial compounds. As a chemical entity, it is a derivative of 4,4'-diaminodiphenylsulfone (dapsone) and incorporates a succinic acid moiety. This technical guide provides an in-depth exploration of the discovery, original synthesis, and purported mechanism of action of Exosulfonyl, based on available historical and scientific data.

Discovery and Development

The discovery of Exosulfonyl is rooted in the systematic exploration of sulfanilamide and its derivatives following the groundbreaking discovery of their antibacterial properties. The initial synthesis and investigation of this compound are documented in patents from the early 1940s, notably a French patent filed in 1941 by Fourneau and Tréfouel and a subsequent US patent in 1942 by Kharasch and Reinmuth. These early efforts were part of a broader scientific movement to develop more effective and less toxic sulfonamides for treating bacterial infections, including leprosy.

Original Synthesis

Below is a logical workflow representing the probable original synthesis of this compound.

Caption: Probable synthetic workflow for this compound.

Mechanism of Action

As a sulfonamide, this compound is believed to exert its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria. Folic acid is an essential precursor for the synthesis of nucleotides, and its absence halts DNA replication and cell growth, leading to a bacteriostatic effect. This mechanism is selective for bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme.

The proposed signaling pathway for the antibacterial action of this compound is illustrated below.

Caption: Inhibition of bacterial folic acid synthesis by this compound.

Experimental Data

Despite a thorough review of available literature, specific quantitative data on the efficacy, pharmacokinetics, and safety of Exosulfonyl (this compound) from dedicated clinical trials or extensive experimental studies remains elusive in publicly accessible records. The historical context of its development in the pre-modern era of drug regulation likely contributes to this scarcity of detailed public data. General information on the treatment of leprosy, for which Exosulfonyl was indicated, has evolved to multi-drug therapy regimens, and data for individual, older compounds are often not available.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | 4-[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-4-oxobutanoic acid |

| Synonyms | This compound, 4'-sulfanilylsuccinanilic acid, Exosulfonyl |

| CAS Number | 5934-14-5 |

| Molecular Formula | C16H16N2O5S |

| Molecular Weight | 348.37 g/mol |

Conclusion

An In-depth Technical Guide to the Cellular Targets of Sulfonamides: The Case of Sulfanilamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "4'-sulfanilylsuccinanilic acid" did not yield specific information regarding its cellular targets or biological activity. This guide therefore focuses on the well-characterized and structurally related compound, sulfanilamide , as a representative of the sulfonamide class of antibiotics. The principles of its mechanism of action are broadly applicable to other sulfonamides.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used and have played a pivotal role in the history of medicine.[1] They are a class of synthetic bacteriostatic antibiotics with a broad spectrum of activity against many gram-positive and some gram-negative organisms.[2] Sulfanilamide, a core sulfonamide structure, functions by disrupting a critical metabolic pathway in bacteria that is absent in mammals, providing a basis for its selective toxicity.[1] This document provides a detailed overview of the cellular target of sulfanilamide, its mechanism of action, quantitative data on its inhibitory effects, and a detailed protocol for an assay to measure its activity.

Cellular Target and Mechanism of Action

The primary cellular target of sulfanilamide and other sulfonamides is dihydropteroate synthase (DHPS) , an enzyme essential for the de novo synthesis of folic acid in bacteria.[1][2] Folic acid, in its reduced form tetrahydrofolate, is a crucial cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

The mechanism of action of sulfanilamide is competitive inhibition .[1] Sulfanilamide is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[1][2] Due to this structural similarity, sulfanilamide competes with PABA for binding to the active site of DHPS. When sulfanilamide binds to the enzyme, it prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), the other substrate of DHPS. This blockage of the folic acid synthesis pathway leads to a depletion of essential metabolites, ultimately inhibiting bacterial growth and replication.[2]

Mammals are not affected by sulfonamides because they do not possess the enzymatic machinery for de novo folic acid synthesis and instead obtain it from their diet.[1] This metabolic difference is the basis for the selective toxicity of sulfonamides against bacteria.

Signaling Pathway: Bacterial Folic Acid Synthesis and Inhibition by Sulfanilamide

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfanilamide.

Quantitative Data

The inhibitory activity of sulfanilamide against dihydropteroate synthase (DHPS) can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table summarizes the available quantitative data for sulfanilamide's inhibition of DHPS.

| Compound | Enzyme Source | Assay Type | IC50 (µM) | Ki (µM) | Reference |

| Sulfanilamide | Arabidopsis thaliana | Enzyme activity assay | 18.6 | - | [3] |

| Sulfanilamide | Escherichia coli | Enzyme inhibition assay | Not specified | - | [4] |

Note: While the study on E. coli DHPS demonstrated inhibition by sulfanilamide, a specific IC50 or Ki value was not provided in the available literature. The provided IC50 value from a plant source demonstrates the compound's activity against DHPS, though values can vary between species.

Experimental Protocols

The activity of dihydropteroate synthase and its inhibition by compounds like sulfanilamide can be determined using various assays. A commonly used method is the coupled spectrophotometric assay, which is amenable to high-throughput screening.

Coupled Spectrophotometric Assay for Dihydropteroate Synthase (DHPS) Activity

Principle:

This assay measures the production of dihydropteroate, the product of the DHPS reaction, by coupling its subsequent reduction to tetrahydropteroate by dihydrofolate reductase (DHFR). This reduction is dependent on the oxidation of NADPH to NADP+, which can be monitored by the decrease in absorbance at 340 nm.[5]

Workflow Diagram:

Materials and Reagents:

-

DHPS enzyme (purified)

-

DHFR enzyme (purified, in excess)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

-

para-Aminobenzoic acid (PABA)

-

Sulfanilamide (or other test inhibitors)

-

NADPH

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.6)

-

MgCl2

-

Dimethyl sulfoxide (DMSO) for dissolving inhibitors

-

96-well microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of DHPPP, PABA, NADPH, and sulfanilamide in appropriate solvents. Sulfanilamide is typically dissolved in DMSO.

-

Prepare a reaction buffer containing HEPES and MgCl2.

-

Dilute the DHPS and DHFR enzymes to their working concentrations in the reaction buffer.

-

-

Assay Setup (for a 100 µL final reaction volume in a 96-well plate):

-

To each well, add the components of the reaction mixture. A typical reaction mixture might contain:

-

50 mM HEPES, pH 7.6

-

10 mM MgCl2

-

5 µM PABA

-

5 µM DHPPP

-

A suitable concentration of NADPH (e.g., 150-200 µM)

-

An excess of DHFR enzyme

-

The test inhibitor (sulfanilamide) at various concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that inhibits the enzymes (typically ≤ 5%).

-

-

Include appropriate controls:

-

Positive control (no inhibition): All reaction components except the inhibitor (substitute with DMSO vehicle).

-

Negative control (no DHPS activity): All reaction components except the DHPS enzyme.

-

-

-

Initiation and Measurement:

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a few minutes to allow the components to equilibrate.

-

Initiate the reaction by adding the DHPS enzyme to all wells.

-

Immediately place the microplate in the spectrophotometer.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes). The rate of NADPH oxidation is directly proportional to the DHPS activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

Sulfanilamide and its derivatives represent a cornerstone in the development of antimicrobial agents. Their efficacy is derived from the specific inhibition of dihydropteroate synthase, a critical enzyme in the bacterial folic acid synthesis pathway. The structural similarity of sulfonamides to the natural substrate PABA allows them to act as competitive inhibitors, leading to the cessation of bacterial growth. The absence of this pathway in humans provides a clear rationale for their selective toxicity. The experimental protocols outlined in this guide, particularly the coupled spectrophotometric assay, provide a robust and high-throughput method for identifying and characterizing new inhibitors of DHPS, which remains a viable target for the development of novel antibacterial drugs.

References

- 1. Sulfanilamide - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Arabidopsis dihydropteroate synthase: general properties and inhibition by reaction product and sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-performance liquid chromatography (HPLC) method for Succisulfone quantification

An Application Note and Protocol for the Quantification of Succisulfone using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantification of this compound using a proposed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. Detailed protocols for sample and standard preparation, method validation, and data analysis are presented. This application note is intended to offer a robust starting point for researchers, scientists, and drug development professionals engaged in the analysis of this compound in various matrices.

Introduction

This compound, with the chemical name 4-[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]-4-oxobutanoic acid, is a compound of interest in pharmaceutical development.[1] Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of individual components in a mixture.[2] This application note details a proposed isocratic RP-HPLC method for the determination of this compound.

Proposed HPLC Method

Based on the chemical properties of this compound, which includes a sulfonamide group and aromatic amine functionalities, a reversed-phase chromatographic method is proposed.[3][4]

Chromatographic Conditions

A summary of the proposed HPLC instrument parameters is provided in Table 1.

Table 1: Proposed HPLC Chromatographic Conditions for this compound Analysis

| Parameter | Proposed Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Experimental Protocols

Mobile Phase Preparation

-

Prepare 0.1% Formic Acid in Water by adding 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

-

Filter the aqueous solution through a 0.45 µm membrane filter.

-

The mobile phase is prepared by mixing 400 mL of HPLC-grade acetonitrile with 600 mL of 0.1% formic acid in water.

-

Degas the mobile phase for 15 minutes in an ultrasonic bath before use.

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a Pharmaceutical Formulation, e.g., Tablets)

-

Weigh and finely powder no fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Caption: Workflow for the preparation of a tablet sample for HPLC analysis.

Method Validation Protocol

The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by injecting a blank (mobile phase), a placebo solution, and a standard solution of this compound to show that there are no interfering peaks at the retention time of this compound.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Prepare a series of at least five concentrations of this compound working standards (e.g., 5, 10, 25, 50, 100 µg/mL).

-

Inject each concentration in triplicate.

-

Plot a calibration curve of the mean peak area against the concentration.

-

Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.999.

Table 2: Exemplary Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 5 | 150,234 |

| 10 | 301,567 |

| 25 | 752,890 |

| 50 | 1,505,123 |

| 100 | 3,011,456 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be established across the specified range of the analytical procedure.

-

Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

-

Prepare and analyze each concentration in triplicate.

-

The percentage recovery should be within 98-102%.

Table 3: Exemplary Accuracy (Recovery) Data

| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 40 | 39.8 | 99.5% |

| 100% | 50 | 50.3 | 100.6% |

| 120% | 60 | 59.5 | 99.2% |

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

-

Repeatability (Intra-day precision): Analyze six replicate injections of the 100% concentration level standard solution on the same day. The RSD should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD should be ≤ 2%.

Table 4: Exemplary Precision Data

| Precision Type | Parameter | Acceptance Criteria |

| Repeatability | RSD of 6 injections | ≤ 2% |

| Intermediate Precision | RSD over 2 days | ≤ 2% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Table 5: Exemplary LOD and LOQ

| Parameter | Estimated Value |

| LOD | 0.1 µg/mL |

| LOQ | 0.3 µg/mL |

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

-

Vary parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C).

-

The system suitability parameters should remain within the acceptance criteria.

Caption: Key parameters for the validation of the HPLC method for this compound.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantification of this compound. The detailed protocols for method implementation and validation are intended to guide researchers in establishing a robust analytical procedure in their laboratories. The successful validation of this method will ensure its suitability for routine quality control and research applications.

References

- 1. This compound [drugfuture.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]

- 4. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of Leprosy Treatment: From Succisulfone to Modern Combination Therapies

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of combination therapies in the treatment of leprosy. While the initial query focused on Succisulfone, it is important to note that this compound represents an early-generation sulfone, and its use has been superseded by modern, more effective multidrug therapy (MDT) regimens. Information on this compound in the context of contemporary combination therapy is virtually non-existent in recent scientific literature.

Therefore, these application notes will focus on the current standard of care, primarily the combination therapy involving Dapsone (a sulfone derivative), Rifampicin, and Clofazimine, as recommended by the World Health Organization (WHO). This approach will provide relevant and actionable information for researchers and professionals in the field.

Quantitative Data on Modern Multidrug Therapy (MDT)

The efficacy of MDT in the treatment of leprosy is well-documented through numerous clinical trials and global health initiatives. The following tables summarize key quantitative data regarding cure rates, relapse rates, and other relevant clinical outcomes.

Table 1: Efficacy of Standard WHO MDT Regimens

| Patient Category | Treatment Regimen | Duration | Cure Rate | Relapse Rate (per 100 person-years) | Reference(s) |

| Paucibacillary (PB) | Rifampicin + Dapsone | 6 months | >99% | 0.11% | [1] |

| Multibacillary (MB) | Rifampicin + Clofazimine + Dapsone | 12 months | >98% | 0.07% - 0.33% | [1][2][3] |

Table 2: Uniform MDT (U-MDT) Clinical Trial Outcomes

| Patient Category | Treatment Regimen | Duration | Relapse Risk (5-year cumulative) | Adverse Drug Reaction (ADR) Rate | Reference(s) |

| Paucibacillary (PB) | Rifampicin + Clofazimine + Dapsone | 6 months | 0.11% | 0.79 per 100 person-years | [1] |

| Multibacillary (MB) | Rifampicin + Clofazimine + Dapsone | 6 months | 0.37% | 2.64 per 100 person-years | [1] |

Table 3: Bacteriological Efficacy of MDT Components

| Drug Combination | Duration of Treatment | Reduction in Viable M. leprae | Reference(s) |

| Dapsone + Clofazimine | 3-6 months | >99.999% | [4] |

Experimental Protocols

In Vivo Assessment of Anti-Leprosy Drug Efficacy: The Mouse Footpad Model

The mouse footpad model is a crucial in vivo system for the evaluation of anti-leprosy drugs, as Mycobacterium leprae cannot be cultured in vitro.[5][6]

Objective: To determine the bactericidal activity of a test compound or combination therapy against M. leprae in an animal model.

Materials:

-

Swiss albino or nude mice[6]

-

M. leprae suspension

-

Test compound(s) and vehicle control

-

1 ml syringes with 26G hypodermic needles[6]

-

Restraint tubes for mice[6]

-

Tissue homogenizer

-

Microscope, slides, and reagents for acid-fast staining (Ziehl-Neelsen)

Procedure:

-

Inoculation:

-

Prepare a standardized suspension of viable M. leprae.

-

Anesthetize or restrain the mice.

-

Inject 0.03 ml (approximately 1 x 10^4 bacilli) of the bacterial suspension into the hind footpad of each mouse.[6]

-

-

Treatment:

-

After a predetermined period to allow for bacterial multiplication (typically 60-90 days), begin administration of the test compound(s) or vehicle control.

-

The route of administration (e.g., oral gavage, incorporated into feed) and dosing schedule will depend on the pharmacokinetic properties of the drug being tested.

-

-

Harvest and Enumeration:

-

At various time points during and after treatment, euthanize a subset of mice.

-

Dissect the footpads and homogenize the tissue.

-

Perform acid-fast staining on a portion of the homogenate and count the number of bacilli per field of view to determine the bacterial load.

-

-

Viability Assessment (Optional but Recommended):

-

To assess the viability of the harvested bacilli, inoculate a fresh group of mice with the footpad homogenate.

-

Monitor for bacterial multiplication in the new hosts over several months. A lack of multiplication indicates bactericidal activity of the tested drug.

-

Alternatively, molecular methods such as quantitative reverse transcription PCR (qRT-PCR) targeting bacterial RNA can be used to assess viability.[7]

-

Protocol for Monitoring Dapsone Resistance

The emergence of drug resistance is a significant concern in leprosy control.[8] Molecular methods are now predominantly used to monitor for resistance-conferring mutations.

Objective: To detect mutations in the folP1 gene of M. leprae associated with Dapsone resistance.

Materials:

-

Skin biopsy sample from the patient

-

DNA extraction kit

-

PCR thermocycler

-

Primers specific for the drug resistance determining region (DRDR) of the folP1 gene

-

DNA sequencing apparatus and reagents

Procedure:

-

DNA Extraction:

-

Extract genomic DNA from the skin biopsy sample containing M. leprae.

-

-

PCR Amplification:

-

Amplify the DRDR of the folP1 gene using PCR with specific primers.

-

-

DNA Sequencing:

-

Sequence the amplified PCR product.

-

-

Sequence Analysis:

-

Compare the obtained sequence with the wild-type folP1 sequence of a Dapsone-susceptible M. leprae strain.

-

Identify any mutations, particularly at codons 53 and 55, which are known to be associated with Dapsone resistance.[9]

-

Signaling Pathways and Experimental Workflows

Mechanism of Action of Dapsone

Dapsone's primary mechanism of action is the inhibition of folic acid synthesis in M. leprae.[9][10] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[11]

Caption: Dapsone competitively inhibits dihydropteroate synthase.

Experimental Workflow for In Vivo Drug Efficacy Testing

Caption: Workflow for assessing anti-leprosy drug efficacy.

Logical Relationship for Dapsone Resistance Monitoring

Caption: Logic for molecular monitoring of Dapsone resistance.

References

- 1. International open trial of uniform multidrug therapy regimen for leprosy patients: Findings & implications for national leprosy programmes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. International Textbook of Leprosy [internationaltextbookofleprosy.com]

- 3. Ambulatory treatment of multibacillary leprosy with a regimen of 8 months duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fixed-Duration Therapy in Leprosy: Limitations and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mouse foot-pad technique for cultivation of Mycobacterium leprae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. universe84a.com [universe84a.com]

- 7. Molecular Assays for Determining Mycobacterium leprae Viability in Tissues of Experimentally Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A guide for surveillance of antimicrobial resistance in leprosy: 2017 update [who.int]

- 9. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Dapsone? [synapse.patsnap.com]

- 11. Dapsone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Application Notes and Protocols for the Spectroscopic Characterization of Succisulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succisulfone, a sulfonamide derivative, requires comprehensive characterization to ensure its identity, purity, and quality. Spectroscopic techniques are fundamental in providing detailed molecular-level information. These application notes provide an overview and detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: ¹H and ¹³C NMR Analysis of this compound

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Vortex the vial to ensure complete dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of ¹³C.

-

Acquire the FID.

-

-

Data Processing:

-

Apply Fourier transformation to the FIDs of both ¹H and ¹³C spectra.

-

Phase correct the resulting spectra.

-

Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, coupling patterns, and integrals to confirm the structure of this compound.

-

Data Presentation: Expected NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.0 - 8.0 | Multiplets | 8H | Protons on the two benzene rings |

| NH Proton | ~10.0 - 11.0 | Singlet | 1H | Sulfonamide NH |

| CH₂ Protons | ~2.5 - 3.0 | Singlet | 4H | Succinimide CH₂ groups |

| NH₂ Protons | ~5.0 - 6.0 | Singlet | 2H | Amino group NH₂ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl Carbons | ~170 - 180 | Succinimide C=O |

| Aromatic Carbons | ~110 - 150 | Carbons of the benzene rings |

| CH₂ Carbons | ~30 - 40 | Succinimide CH₂ groups |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: FT-IR Analysis of this compound

Objective: To obtain an FT-IR spectrum of this compound to identify its characteristic functional groups.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle

-

Hydraulic press and pellet die

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet die.

-

Press the powder under high pressure (e.g., 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Average a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

-

Data Presentation: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3300 - 3500 | Stretching (symmetric and asymmetric) |

| N-H (Sulfonamide) | 3200 - 3300 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C=O (Succinimide) | 1700 - 1770 | Stretching (symmetric and asymmetric) |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| S=O (Sulfonamide) | 1300 - 1350 and 1150 - 1180 | Asymmetric and symmetric stretching |

| C-N | 1200 - 1350 | Stretching |

| S-N | 850 - 950 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as the aromatic rings in this compound.

Experimental Protocol: UV-Vis Analysis of this compound

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.2 - 0.8).

-

-

Spectrum Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

The λmax can be used for quantitative analysis using the Beer-Lambert law.

-

Data Presentation: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value | Notes |

| λmax | ~260 - 280 nm | The exact value can be influenced by the solvent used. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis of this compound

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.

-

-

Instrument Setup:

-

Set the mass spectrometer to the appropriate ionization mode (e.g., positive or negative ESI).

-

Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, gas flow rates).

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the full scan mass spectrum over a relevant m/z range.

-

For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and inducing fragmentation.

-

-

Data Analysis:

Data Presentation: Expected Mass Spectrometry Data for this compound

| Parameter | Expected m/z Value | Fragment |

| Molecular Weight | ~375.4 g/mol | |

| [M+H]⁺ | ~376.4 | Protonated molecule |

| [M-H]⁻ | ~374.4 | Deprotonated molecule |

| Major Fragments | Varies | Fragments resulting from cleavage of S-N and S-C bonds, and loss of SO₂.[1][3] |

Visualizations

Caption: NMR Spectroscopy Experimental Workflow.

Caption: FT-IR Spectroscopy Experimental Workflow.

Caption: UV-Vis Spectroscopy Experimental Workflow.

Caption: Mass Spectrometry Experimental Workflow.

References

- 1. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Radiolabeled Succisulfone for Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of radiolabeled Succisulfone, a valuable tracer for in vitro and in vivo studies. This compound, chemically known as 4-[[4-[(4-aminophenyl)sulfonyl]phenyl]amino]-4-oxobutanoic acid, is a sulfonamide derivative. Radiolabeled analogs are instrumental in absorption, distribution, metabolism, and excretion (ADME) studies, as well as for investigating its mechanism of action.[1] This document outlines protocols for the synthesis of this compound labeled with Carbon-14 ([¹⁴C]), Tritium ([³H]), and Iodine-125 ([¹²⁵I]).

Overview of Radiolabeling Strategies

The selection of a radioisotope for labeling this compound depends on the specific requirements of the tracer study.

-

Carbon-14 ([¹⁴C]) : With a long half-life of 5,730 years, ¹⁴C is ideal for long-term studies where metabolic stability of the label is crucial.[2] Labeling with ¹⁴C typically involves introducing the isotope into a metabolically stable position within the molecule to trace the fate of the core structure.

-

Tritium ([³H]) : Tritium labeling offers the advantage of high specific activity (up to 28.8 Ci/mmol), which is significantly higher than that of ¹⁴C.[3] This makes [³H]-labeled compounds particularly suitable for receptor binding assays and autoradiography where high sensitivity is required.[3]

-

Iodine-125 ([¹²⁵I]) : As a gamma emitter with a half-life of 59.4 days, ¹²⁵I is well-suited for in vitro assays, radioimmunoassays (RIA), and preclinical imaging studies.[4] Radioiodination of aromatic compounds can often be achieved with high efficiency.[4]

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of radiolabeled this compound. These values are representative and may vary depending on the specific experimental conditions and the scale of the reaction.

| Radioisotope | Labeling Method | Precursor | Typical Radiochemical Yield (%) | Typical Specific Activity | Radiochemical Purity (%) |

| ¹⁴C | Acylation | [¹⁴C]Succinic Anhydride | 55 - 75 | 50 - 60 mCi/mmol | >98 |

| ³H | Catalytic Tritiodehalogenation | Halogenated Dapsone | 20 - 40 | 15 - 25 Ci/mmol | >97 |

| ¹²⁵I | Electrophilic Iodination | Dapsone | 60 - 85 | 1500 - 2000 Ci/mmol | >99 |

Experimental Protocols

Caution: All work with radioactive materials must be conducted in a licensed facility by trained personnel, following all institutional and national radiation safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times.

Protocol 1: Synthesis of [¹⁴C]this compound

This protocol describes the synthesis of [¹⁴C]this compound via the acylation of 4,4'-diaminodiphenyl sulfone (dapsone) with [¹⁴C]succinic anhydride. The ¹⁴C label is introduced in the succinyl moiety.

Materials:

-

4,4'-Diaminodiphenyl sulfone (Dapsone)

-

[1,4-¹⁴C]Succinic anhydride (or [2,3-¹⁴C]Succinic anhydride)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Deionized water

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a radioactivity detector

-

Liquid scintillation counter (LSC)

Procedure:

-

Reaction Setup: In a shielded vial, dissolve 4,4'-diaminodiphenyl sulfone (1.0 eq) in anhydrous DMF.

-

Addition of Reagents: Add triethylamine (1.1 eq) to the solution. In a separate vial, dissolve [¹⁴C]succinic anhydride (1.0 eq, with a known specific activity) in a minimal amount of anhydrous DMF.

-

Acylation Reaction: Slowly add the [¹⁴C]succinic anhydride solution to the dapsone solution with stirring at room temperature.

-

Reaction Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the progress of the reaction by radio-thin-layer chromatography (radio-TLC).

-

Quenching and Precipitation: Upon completion, quench the reaction by the slow addition of cold deionized water. Acidify the mixture to pH 2-3 with 1 M HCl to precipitate the product.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

-

Purification: Purify the crude [¹⁴C]this compound by RP-HPLC. Use a suitable C18 column with a gradient elution of acetonitrile and water containing 0.1% trifluoroacetic acid.[5][6][7][8]

-